6-(Piperidin-1-yl)pyridine-3-carbonitrile
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Overview
Description
6-(Piperidin-1-yl)pyridine-3-carbonitrile is a chemical compound that features a pyridine ring substituted with a piperidinyl group and a carbonitrile group. This structure is a common motif in various synthesized pyridine derivatives, which are of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-component reactions. For instance, a three-component reaction involving β-ketonitriles, pyridinium ylides, and aldehydes in the presence of piperidine can lead to the formation of trans-4,5-dihydrofuran-3-carbonitriles and 2-hydroxy-2H-pyran-5-carbonitriles . Another example is the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile using malononitrile, 4-methoxybenzaldehyde, and piperidine, which yields a product through a one-pot reaction at room temperature .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized using various spectroscopic methods. For example, the structure of a dichlorothiophene-substituted pyridine derivative was elucidated using 1H, 13C NMR, and 2D NMR spectra, as well as X-ray single crystal analysis . Similarly, the structure of a piperidinyl-substituted pyridine derivative was confirmed by 1H NMR, MS, and X-ray single crystal diffraction .
Chemical Reactions Analysis
Pyridine derivatives can participate in various chemical reactions due to their reactive sites. The presence of a carbonitrile group can lead to nucleophilic addition reactions, while the piperidinyl group can be involved in reactions typical of secondary amines. The specific reactivity would depend on the substitution pattern and the presence of other functional groups in the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the crystal structure analysis of a piperidinyl-substituted pyridine derivative revealed that the piperidine ring adopts a chair conformation and the pyridine ring is essentially planar . The presence of substituents can affect the compound's solubility, melting point, and stability. Spectroscopic analysis, such as IR and UV-vis absorption, can provide insights into the electronic properties of these compounds .
Scientific Research Applications
Crystal Structure and Molecular Docking
6-(Piperidin-1-yl)pyridine-3-carbonitrile derivatives have been studied for their crystal structure and molecular docking properties. For example, the crystal structure of certain pyridine derivatives with piperidine rings has been elucidated using single-crystal X-ray diffraction. These compounds have shown potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), which is significant in increasing sensitivity to apoptosis in cells and tumors (Venkateshan et al., 2019).
Antimicrobial Activity
Certain derivatives of 6-(Piperidin-1-yl)pyridine-3-carbonitrile have demonstrated significant antimicrobial activity. Studies have shown that these compounds can induce bacterial cell membrane rupture and disintegration, exhibiting potential as effective antimicrobial agents (Bhat & Begum, 2021).
Synthesis and Characterization
The synthesis and characterization of various 6-(Piperidin-1-yl)pyridine-3-carbonitrile compounds have been reported. These studies often involve confirming the structure of these compounds through various spectroscopic methods and exploring their potential applications in different fields of chemistry and biology (Feng, 2011).
Antibacterial, Antioxidant, and Anti-inflammatory Activities
Some derivatives of 6-(Piperidin-1-yl)pyridine-3-carbonitrile have been synthesized and found to possess antibacterial, antioxidant, and anti-inflammatory activities. These compounds have been shown to be effective against various bacterial strains and exhibit significant antioxidant properties (Hamdi, 2016).
Antiproliferative Activity
Research has been conducted on the antiproliferative activities of 6-indolypyridine-3-carbonitrilile derivatives, synthesized through a multicomponent reaction involving piperidine as a catalyst. These compounds have been evaluated for their effectiveness against various cancer cell lines, demonstrating promising antiproliferative properties (El-Sayed et al., 2014).
Safety And Hazards
Future Directions
Piperidine derivatives, such as “6-(Piperidin-1-yl)pyridine-3-carbonitrile”, have potential for further exploration given their importance in the pharmaceutical industry12. However, specific future directions for this compound are not available in the retrieved data.
Please note that this analysis is based on the available data and may not be comprehensive due to the limited information on “6-(Piperidin-1-yl)pyridine-3-carbonitrile”. Further research and studies are needed to provide a more detailed analysis.
properties
IUPAC Name |
6-piperidin-1-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOETXRQFXRLQGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640974 |
Source
|
Record name | 6-(Piperidin-1-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Piperidin-1-yl)pyridine-3-carbonitrile | |
CAS RN |
501378-38-7 |
Source
|
Record name | 6-(Piperidin-1-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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